
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 318-35-4) is a fluorinated quinoline derivative with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol. It is characterized by a hydroxy group at position 4, a fluorine atom at position 6, and an ethyl ester moiety at position 3 of the quinoline backbone . Key properties include:
- Melting Point: 273–275°C (Thermo Scientific) or 320–323°C (alternative source, possibly due to purity differences) .
- Purity: ≥97% (research grade) .
- Safety: Classified as causing skin/eye irritation (GHS H315, H319, H335) .
The compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors like aldehyde dehydrogenase 1A1 (ALDH1A1) and fluorinated quinolone antibiotics . Its structural features, such as the fluorine atom, enhance metabolic stability and receptor binding compared to non-fluorinated analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the following key steps:
- Condensation reactions between appropriate aniline derivatives and ethyl oxalyl chloride or related reagents to form intermediate compounds.
- Cyclization to construct the quinoline ring system.
- Introduction of fluorine at the 6-position through selective halogenation or use of fluorinated starting materials.
- Hydrolysis and esterification steps to yield the ethyl ester functional group at the 3-carboxylate position.
- Hydroxylation at the 4-position to establish the hydroxyquinoline core.
This synthetic route is often optimized for yield, purity, and regioselectivity to obtain the desired compound in sufficient quantities for research or industrial use.
Detailed Synthetic Routes and Conditions
Starting Materials and Initial Condensation
- The synthesis begins with fluorinated aniline derivatives or their equivalents, which provide the fluorine atom at the 6-position.
- These aniline derivatives undergo condensation with ethyl oxalyl chloride or ethyl acetoacetate in the presence of catalysts or oxidizing agents such as ammonium ceric nitrate.
- This condensation forms key intermediates like ethyl 4-substituted quinoline-3-carboxylates, setting the stage for ring closure.
Cyclization and Ring Formation
- The intermediate undergoes cyclization under heat, often in high-boiling solvents such as diphenyl ether at temperatures around 250 °C.
- This step yields the quinoline ring system with the fluorine atom already incorporated at the 6-position.
- Chlorination or other halogenation reactions using reagents like phosphoryl chloride may be employed to introduce or modify substituents at the 4-position, which is later converted to the hydroxy group.
Hydroxylation and Ester Formation
- The 4-chloroquinoline intermediate is treated to replace the chlorine with a hydroxy group, typically through hydrolysis under controlled conditions.
- The ester group at the 3-position is introduced or preserved during these steps, ensuring the ethyl ester functionality remains intact.
- Oxidation reactions, sometimes using peracids like 3-chloroperbenzoic acid, may be used to adjust oxidation states or introduce oxygen functionalities.
Optimization of Knoevenagel Condensation for Derivative Preparation
- For related derivatives, such as 2-substituted quinolines, the Knoevenagel reaction is employed between 2-methylquinolines and aryl aldehydes using zinc chloride as a catalyst in refluxing N,N-dimethylformamide (DMF).
- This method yields high purity (E)-isomers in 74–92% yields, indicating the potential for fine-tuning the synthesis of quinoline derivatives with various substitutions.
Comparative Table of Key Synthetic Steps
Step | Reagents/Conditions | Purpose/Outcome | Yield/Notes |
---|---|---|---|
Condensation | Fluorinated aniline + ethyl oxalyl chloride or ethyl acetoacetate, ammonium ceric nitrate catalyst, 40 °C | Formation of intermediate quinoline precursors | Moderate to high yield |
Cyclization | Heat in diphenyl ether at 250 °C | Formation of quinoline ring system | High yield (up to 97–98% for related steps) |
Chlorination | Phosphoryl chloride | Introduction of 4-chloro substituent | High yield |
Hydroxylation (hydrolysis) | Hydrolysis under controlled conditions | Replacement of 4-chloro with hydroxy group | Efficient conversion |
Oxidation | 3-Chloroperbenzoic acid | Oxidation of methyl groups or introduction of oxygen functionality | High selectivity |
Knoevenagel condensation | Zinc chloride catalyst in refluxing DMF | Introduction of 2-arylvinyl substituents | 74–92% yield, (E)-isomer formation |
Research Findings and Synthetic Challenges
- The selective introduction of fluorine at the 6-position is critical for the biological activity and chemical properties of the compound.
- Optimizing reaction conditions such as temperature, solvent, and catalysts is essential to avoid side reactions and achieve high regioselectivity.
- The hydroxy group at the 4-position is often introduced via substitution of a 4-chloro intermediate, requiring careful control to prevent degradation of the quinoline core.
- The Knoevenagel condensation method for 2-substituted derivatives demonstrates the potential for structural diversification while maintaining high yields and stereochemical purity.
- These synthetic routes have been adapted and optimized in pharmaceutical research to produce intermediates for anti-inflammatory and antimicrobial agents, highlighting the compound’s importance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the ester.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a versatile compound with significant applications across pharmaceutical development, biological research, analytical chemistry, and material science . It is also used as a building block for synthesizing more complex organic molecules.
Pharmaceutical Development
This compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and antimicrobial agents . Many synthetic approaches to fluoroquinolones involve the preparation of 3-carboxy-6-fluoro-4-hydroxyquinoline derivatives as fluoroquinolone precursors .
Biological Research
This compound is used in studies to investigate the mechanisms of action of quinoline derivatives, assisting researchers in understanding their biological activities and potential therapeutic effects . It is also used in the study of enzyme inhibition and protein-ligand interactions.
Analytical Chemistry
This compound is employed as a standard in analytical methods, which helps calibrate instruments and validate techniques in quantifying related compounds .
Material Science
It finds application in developing novel materials, particularly in coatings and polymers that require enhanced chemical stability .
Scientific Research
This compound has a wide range of applications in scientific research:
- Chemistry It is used as a building block for the synthesis of more complex organic molecules. It is also used as an intermediate in the synthesis of other quinoline derivatives.
- Biology It is used in studying enzyme inhibition and protein-ligand interactions. The compound is also studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored for its potential use in developing new pharmaceuticals, particularly in treating infectious diseases and cancer.
- Industry It is used in producing specialty chemicals and materials. It is also used in producing dyes and pigments because of its chemical stability and color properties.
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, and is noted for its significant biological activity, particularly as an antimicrobial agent. The compound features a unique structure with a chloro and a fluoro substituent, as well as a hydroxy group, which contribute to its biological effectiveness and solubility in biological systems.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition The compound interacts with bacterial enzymes, disrupting their function and inhibiting microbial growth.
- Membrane Permeability The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability in target organisms.
- Targeting Resistant Strains Its structural features allow it to be effective against various bacterial strains, including those resistant to conventional antibiotics.
Antimicrobial Properties
Research indicates that this compound has demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 0.0195 |
Bacillus subtilis | 0.0048 |
Staphylococcus aureus | 0.0048 |
Pseudomonas aeruginosa | 0.039 |
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Quinoline Core
Table 1: Structural and Physical Properties
Key Observations :
- Fluorine vs.
- Halogen Position : Bromine at position 8 (35975-57-6 ) may improve halogen bonding in protein-ligand interactions compared to fluorine at position 6 .
- Dual Halogenation : The 7-Cl, 6-F analog (70458-93-4 ) shows enhanced antibacterial activity due to synergistic effects of halogens .
Key Observations :
- Safety: this compound is well-characterized for hazards (irritation risks), whereas analogs like 4-chloro-8-nitroquinoline-3-carboxylate lack comprehensive safety data .
- Functional Groups : The cyclopropyl and methoxy groups in CAS 70458-93-4 improve pharmacokinetic properties, such as oral bioavailability and resistance to enzymatic degradation .
Biological Activity
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 235.22 g/mol. The compound features a quinoline structure, characterized by a bicyclic aromatic system containing nitrogen. The presence of a fluorine atom at the 6-position and a hydroxy group at the 4-position enhances its biological activity and solubility properties, making it an attractive candidate for drug development.
Synthesis
The synthesis of this compound typically involves the reaction of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst under reflux conditions. This method ensures high yield and purity of the final product. Industrial production may utilize large-scale batch reactors or continuous flow reactors to optimize efficiency.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth effectively, particularly against resistant strains. The mechanism involves the inhibition of key enzymes necessary for microbial growth, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies have demonstrated that derivatives of quinoline can selectively target cancer cells while sparing normal cells. For instance, certain derivatives exhibited selective toxicity towards doxorubicin-resistant colon adenocarcinoma cell lines compared to sensitive ones . The cytotoxic activity is believed to be linked to the compound's ability to interfere with cellular processes critical for cancer cell survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the range of 8–32 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections .
- Cytotoxicity in Cancer Cells : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 50 µM, depending on the specific cancer type. These findings suggest its utility in developing novel anticancer therapies .
Comparative Analysis with Related Compounds
To understand the unique position of this compound within its class, it is essential to compare it with similar compounds:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Moderate | Moderate |
Levofloxacin | Structure | High | Low |
Ciprofloxacin | Structure | High | Moderate |
This table illustrates that while this compound may not exhibit the highest antimicrobial activity compared to others like levofloxacin, its potential anticancer properties make it a compound of interest in drug discovery.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate?
The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters. For example, derivatives of this compound are synthesized via cyclization reactions under basic conditions, such as using sodium ethoxide in ethanol. Key steps include controlling reaction temperature (80–100°C) to optimize yield and purity. Post-synthesis purification often employs recrystallization from ethanol or chromatography to remove unreacted intermediates .
Q. How is the structure of this compound characterized?
Structural characterization combines spectroscopic and crystallographic methods:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies functional groups and substituent positions.
- X-ray crystallography resolves the 3D molecular geometry. Software like SHELX is used for refinement, leveraging its robustness in handling small-molecule crystallographic data .
- Mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 236.21) .
Advanced Research Questions
Q. How do substituent positions (e.g., fluorine at C6, hydroxyl at C4) influence the compound’s biological activity?
Substituent positioning critically impacts bioactivity. For instance:
- The 6-fluoro group enhances membrane permeability and target binding in bacterial DNA gyrase inhibition, as seen in fluoroquinolone antibiotics.
- The 4-hydroxy group contributes to chelation with metal ions (e.g., Mg²⁺), a mechanism crucial for antibacterial activity. Comparative studies with analogs lacking these groups show reduced efficacy against Staphylococcus aureus and Escherichia coli .
Q. What are common challenges in resolving crystallographic data for this compound, and how are they addressed?
Challenges include:
- Disorder in the quinoline ring : Mitigated by refining occupancy factors and using restraints in SHELXL .
- Hydrogen bonding ambiguity : High-resolution data (<1.0 Å) and Hirshfeld surface analysis clarify interactions like O–H···N bonds.
- Ring puckering : Cremer-Pople parameters quantify deviations from planarity, aiding in conformational analysis .
Q. How can researchers address contradictions in reaction yields reported across studies?
Discrepancies often arise from:
- Reaction conditions : Temperature, solvent polarity, and catalyst choice (e.g., NaHCO₃ vs. K₂CO₃) significantly affect yields. Systematic optimization via Design of Experiments (DoE) is recommended.
- Purification methods : HPLC vs. column chromatography can alter recovery rates. Yield comparisons should standardize purification protocols .
Q. What methodological approaches are used to study the compound’s redox behavior?
- Cyclic voltammetry identifies oxidation peaks near +1.2 V (vs. Ag/AgCl), correlating with hydroxyl group oxidation to quinone derivatives.
- EPR spectroscopy detects radical intermediates during redox reactions.
- Controlled pH studies (e.g., phosphate buffer at pH 7.4) mimic physiological conditions for biologically relevant insights .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting antibacterial activity data for this compound?
Variations arise from:
- Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria depends on outer membrane permeability.
- Assay protocols : Broth microdilution (MIC) vs. agar diffusion methods yield differing sensitivity thresholds.
- Resistance mechanisms : Pre-existing fluoroquinolone resistance in clinical isolates reduces efficacy. Meta-analyses adjusting for these variables are essential .
Q. Methodological Recommendations
- Synthetic Optimization : Use DoE to map the interplay of temperature, solvent, and catalyst on yield .
- Structural Validation : Pair crystallography with DFT calculations (e.g., Gaussian 16) to validate bond lengths and angles .
- Bioactivity Profiling : Combine in vitro assays with molecular docking (AutoDock Vina) to predict target binding modes .
Properties
IUPAC Name |
ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPRCADPRULVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351825 | |
Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-00-6, 318-35-4 | |
Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71083-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.